molecular formula C6H14N2 B139716 cis-2,6-Dimethylpiperazine CAS No. 21655-48-1

cis-2,6-Dimethylpiperazine

Cat. No.: B139716
CAS No.: 21655-48-1
M. Wt: 114.19 g/mol
InChI Key: IFNWESYYDINUHV-OLQVQODUSA-N
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Description

cis-2,6-Dimethylpiperazine: is a cyclic organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the second and sixth positions of the piperazine ring in a cis configuration. This compound is known for its strong basicity and hygroscopic nature. It appears as a colorless to pale yellow crystalline solid and is soluble in water, ethanol, and chloroform .

Scientific Research Applications

Chemistry: cis-2,6-Dimethylpiperazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of antibacterial agents such as quinolone derivatives .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of drugs with potential antibacterial, antifungal, and antiviral properties. It is also explored for its role in developing new therapeutic agents targeting specific biological pathways .

Industry: The compound is employed in the production of rubber processing aids, vulcanization accelerators, and crop protection agents. Its versatility makes it valuable in various industrial applications .

Safety and Hazards

Cis-2,6-Dimethylpiperazine is a flammable solid. It can cause skin and eye irritation. Therefore, it is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for cis-2,6-Dimethylpiperazine are not detailed in the search results, its use as a versatile reagent in the preparation of biologically active compounds suggests potential for continued application in the development of new pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diisopropanolamine Route: One common method for synthesizing cis-2,6-Dimethylpiperazine involves the reaction of diisopropanolamine with ammonia and hydrogen in the presence of a hydrogenation catalyst. .

    1,2-Diaminopropane Route: Another method involves the cyclization of 1,2-diaminopropane with ammonia and hydrogen in the presence of a catalyst. .

Industrial Production Methods: Industrial production of this compound often employs the diisopropanolamine route due to its higher yield and selectivity. The reaction is carried out in a high-pressure reactor with a hydrogenation catalyst such as Raney nickel. The product is then purified through distillation or recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of this compound.

    Substitution: Quaternary ammonium salts.

    Acylation: Amides.

Mechanism of Action

The mechanism of action of cis-2,6-Dimethylpiperazine largely depends on its application. In the context of antibacterial agents, it acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Uniqueness: cis-2,6-Dimethylpiperazine is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other methyl-substituted piperazines. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(2R,6S)-2,6-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWESYYDINUHV-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296263
Record name rel-(2R,6S)-2,6-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21655-48-1
Record name rel-(2R,6S)-2,6-Dimethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21655-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,6S)-2,6-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: One study describes the synthesis of piperazine, the parent compound, from N-(2-hydroxy-ethyl)-ethylenediamine through a cyclization reaction achieving a yield above 95%. This reaction utilizes a catalyst composed of nickel, copper, chrome, zinc, and manganese supported on γ-Al2O3. [] The study suggests that 2-methylpiperazine and cis-2,6-Dimethylpiperazine can be synthesized using similar methods. [] Another study focuses on the selective synthesis of this compound using a Cu-Cr-Fe/γ-Al2O3 catalyst. []

A: this compound serves as a monomer in synthesizing copolyamides. [] One study highlights its use with 1,2,5-thiadiazole-3,4-dicarbonyl dichloride to create both perfectly regular and random alternating copolyamides through solution and interfacial polycondensation. [] These copolyamides are amorphous with glass transition temperatures (Tg) around 200°C. Interestingly, annealing can partially crystallize low molecular weight ordered and random copolyamides, leading to significant differences in their melting points (54°C difference observed). [] The study investigated the membrane properties of these copolyamides, particularly in water desalination by reverse osmosis and gas separation (methane/hydrogen). []

A: Research indicates that this compound derivatives have been explored for their potential pharmaceutical applications. One study focuses on 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative with a this compound substitution. [] This compound exhibited potent antitumor activities by inhibiting mTOR in human breast cancer cells. []

A: Multiple studies have employed molecular mechanics and 1H NMR to study the conformational properties of this compound and related compounds, particularly 3,8-diazabicyclo[3,2,1]octanes, due to their activity on opioid receptors. [, ] These studies aimed to understand the relationship between their structure and biological activity.

A: While this compound itself isn't the focus, a study investigated the corrosion inhibition properties of various N-heterocyclic amines, including piperazine and its derivatives like 2-methylpiperazine and this compound, in 0.1 mol/L HClO4. [] The research explored the relationship between the molecular structure of these compounds and their effectiveness as corrosion inhibitors. []

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